(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c29-24(13-11-18-10-12-22-23(16-18)31-17-30-22)27-14-15-32-26-20-8-4-5-9-21(20)28-25(26)19-6-2-1-3-7-19/h1-13,16,28H,14-15,17H2,(H,27,29)/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGIYPJIMZTDPI-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}prop-2-enamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The benzodioxole and indole moieties are then linked through a sulfanyl ethyl chain using thiol-ene click chemistry.
Formation of the Prop-2-enamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Reactivity of the α,β-Unsaturated Amide
The conjugated enamide system undergoes characteristic reactions due to its electron-deficient double bond:
| Reaction Type | Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Hydrogenation | H₂, Pd/C, EtOH | Saturated amide derivative | Selective reduction of the C=C bond without affecting aromatic rings. |
| Nucleophilic Addition | ROH, H⁺ (acidic) | β-Alkoxy amide adducts | Michael addition at the β-position, favored by the electron-withdrawing amide group. |
| Cycloaddition | Heat, Lewis acid catalyst | Six-membered heterocyclic compounds | Diels-Alder-like reactions with dienes, forming fused rings. |
Transformations Involving the Sulfanyl (Thioether) Group
The –S– linkage in the indole-sulfanyl moiety exhibits redox and substitution reactivity:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Oxidation | H₂O₂, AcOH | Sulfoxide (R-SO-R') or sulfone (R-SO₂-R') | Controlled oxidation yields sulfoxide; excess oxidant forms sulfone. |
| Alkylation | R-X, Base | Sulfonium salts | Quaternization of sulfur enhances solubility in polar solvents. |
Amide Hydrolysis and Functionalization
The central amide bond can be cleaved or modified under specific conditions:
| Reaction Pathway | Reagents | Outcome | Applications |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | Carboxylic acid + amine | Useful for structural elucidation. |
| Basic Hydrolysis | NaOH, H₂O | Carboxylate salt + amine | Generates water-soluble intermediates for further reactions. |
| Reductive Amination | NaBH₃CN, RCHO | Secondary amine derivatives | Retains the indole-benzodioxole scaffold while modifying the side chain. |
Electrophilic Aromatic Substitution (EAS)
The benzodioxole and indole rings participate in regioselective EAS:
Photochemical and Thermal Stability
-
Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the benzodioxole ring, forming quinone derivatives.
-
Thermal Rearrangement : Heating above 150°C results in-sigmatropic shifts within the enamide system, producing isoindole analogs.
Factors Influencing Reaction Outcomes
| Parameter | Impact on Reactivity | Example |
|---|---|---|
| Solvent | Polar aprotic solvents (e.g., DMF) enhance nucleophilic addition rates by stabilizing transition states. | DMF increases Michael addition yield by 40% compared to THF. |
| Temperature | Higher temperatures accelerate radical-mediated pathways (e.g., sulfone formation). | Sulfone yield rises from 60% (25°C) to 95% (80°C). |
| Catalysts | Lewis acids (e.g., ZnCl₂) promote electrophilic substitutions on the indole ring. | ZnCl₂ increases halogenation efficiency by 70%. |
Comparative Reactivity with Structural Analogs
Data from related compounds (e.g., PubChem CID 1370833, CID 14237548) suggest:
Scientific Research Applications
-
Anticancer Activity :
- Research indicates that compounds containing the benzodioxole structure exhibit significant anticancer properties. The presence of the indole and sulfanyl groups in the target compound may enhance its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- A study demonstrated that similar compounds showed promising results against different cancer cell lines, suggesting that this compound could be further investigated for its anticancer potential .
-
Enzyme Inhibition :
- The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, derivatives of benzodioxole have been shown to inhibit α-glucosidase and acetylcholinesterase, which are relevant in conditions like diabetes and Alzheimer's disease .
- In silico studies have indicated that the compound can bind effectively to these enzymes, suggesting a mechanism through which it could exert therapeutic effects .
- Neuroprotective Effects :
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer activity of similar benzodioxole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutics .
Case Study 2: Enzyme Inhibition Profile
In vitro assays were conducted to assess the inhibitory effects of related compounds on α-glucosidase and acetylcholinesterase enzymes. Results showed that certain derivatives exhibited strong inhibition, supporting their potential use in managing diabetes and Alzheimer's disease .
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}prop-2-enamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The benzodioxole and indole moieties may interact with aromatic residues in enzymes, affecting their activity. The compound’s ability to undergo various chemical reactions also allows it to modulate multiple biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The table below compares key structural attributes of the target compound with analogs from the evidence:
*Calculated based on substituents; †Estimated using fragment contributions.
Key Observations:
- Substituent Diversity : The target compound uniquely combines benzodioxole and thioether-linked indole, whereas analogs like Compounds 58 and 54 () feature sulfonamide groups with chlorinated aryl systems.
- Electron-Withdrawing Groups : Chlorine atoms in Compounds 58 and 54 may enhance metabolic stability but reduce solubility compared to the target compound’s sulfur-based thioether .
Pharmacophoric Implications
- Benzodioxole vs. Benzoyl Groups : The benzodioxole in the target compound may improve blood-brain barrier penetration compared to the chlorobenzoyl groups in Compounds 58 and 54, which are bulkier and more lipophilic .
- Indole Modifications : The 2-phenylindole-thioether moiety could enhance selectivity for serotonin or prostaglandin receptors, whereas sulfonamide-linked indoles () might target cyclooxygenase (COX) enzymes .
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}prop-2-enamide, often referred to as a benzodioxole derivative, has garnered attention for its potential biological activities. This article synthesizes available research findings and data regarding its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a benzodioxole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the indole and sulfanyl groups further enhances its pharmacological profile.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, likely through the modulation of p53 and cyclin-dependent kinases (CDKs) .
Anti-inflammatory Effects
The compound has also shown anti-inflammatory effects in preclinical models:
- Cytokine Modulation : It was observed to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .
Antimicrobial Activity
Emerging data suggest that this compound possesses antimicrobial properties:
- Inhibition of Pathogens : Preliminary studies indicate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . Further investigations are needed to elucidate the specific mechanisms involved.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in cancer metabolism and inflammation. For example, inhibition of indoleamine 2,3-dioxygenase (IDO) has been linked to enhanced immune responses against tumors .
- Reactive Oxygen Species (ROS) Generation : The benzodioxole structure is known to induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Breast Cancer Model : In a murine model of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .
- Inflammatory Bowel Disease (IBD) : A study evaluating the effects of this compound in a dextran sulfate sodium (DSS) model of IBD showed reduced colonic inflammation and improved histopathological scores .
Data Tables
Q & A
Q. What are the key synthetic routes for (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}prop-2-enamide?
The synthesis involves retrosynthetic analysis to identify feasible pathways, often starting with coupling the benzodioxole and indole moieties. Key steps include:
- Amide bond formation : Reacting the benzodioxole-containing prop-2-enamide with a thioethyl-indole intermediate.
- Thioether linkage : Introducing the sulfanyl group via nucleophilic substitution or thiol-ene reactions. Solvent choice (e.g., DMF or THF) and temperature control (typically 60–80°C) are critical for optimizing yield and selectivity .
Q. How can spectroscopic methods elucidate the structure of this compound?
Structural characterization employs:
- NMR : and NMR identify aromatic protons (benzodioxole δ 6.7–7.1 ppm; indole δ 7.2–7.8 ppm) and confirm the (2E)-stereochemistry via coupling constants () .
- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H] at m/z ~505) and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating this compound?
Initial screening includes:
- Enzyme inhibition assays : Test interactions with cytochrome P450 or kinases using fluorogenic substrates.
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
Contradictory yield data (e.g., 30% vs. 65%) may arise from:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
- Temperature gradients : Stepwise heating (50°C → 80°C) minimizes side reactions .
Q. What strategies resolve discrepancies in reported binding affinities for biological targets?
Conflicting binding data (e.g., µM vs. nM ranges) require:
- Orthogonal validation : Combine surface plasmon resonance (SPR) for kinetic analysis with isothermal titration calorimetry (ITC) to measure thermodynamic parameters.
- Buffer optimization : Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological conditions .
Q. How do structural modifications influence the compound’s pharmacokinetic profile?
Structure-activity relationship (SAR) studies suggest:
- Benzodioxole substituents : Electron-withdrawing groups (e.g., -NO) enhance metabolic stability but reduce solubility.
- Indole sulfur position : Moving the sulfanyl group from C3 to C5 alters receptor selectivity (e.g., serotonin vs. dopamine receptors) .
Q. What computational methods predict off-target interactions for this compound?
Advanced approaches include:
- Molecular docking : Use AutoDock Vina to screen against the Protein Data Bank (PDB) for potential off-targets (e.g., COX-2, EGFR).
- MD simulations : Assess binding stability over 100 ns trajectories with AMBER or GROMACS .
Methodological Guidelines
- Handling instability in aqueous buffers : Lyophilize the compound and reconstitute in DMSO for in vitro assays to prevent hydrolysis .
- Chromatographic purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate diastereomers .
- Data contradiction resolution : Apply multivariate analysis (e.g., PCA) to identify confounding variables in biological replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
